Acetyl chloride-13C2
Overview
Description
Synthesis Analysis
Acetyl chloride-13C2 can be synthesized from carbon-13 dioxide and molten lithium, followed by the hydrolysis of the resulting lithium carbide-13C2. This method allows for the production of acetylene-13C2, which can then be converted to Acetyl chloride-13C2 through further chemical transformations (Whaley & Ott, 1974).
Molecular Structure Analysis
The molecular structure of acetyl chloride has been extensively studied through methods like microwave spectroscopy and electron diffraction. These studies have revealed detailed information on the rotational transitions, hyperfine structure, and internal rotation of the methyl group in acetyl chloride, providing insights into its molecular geometry and bond characteristics. Specifically, the chlorine nuclear quadrupole coupling constants and structural parameters such as bond lengths and angles have been determined for various isotopic species, including Acetyl chloride-13C2 (Sinnott, 1961).
Chemical Reactions and Properties
Acetyl chloride is reactive toward nucleophiles due to the presence of the acyl chloride functional group, making it a versatile reagent in organic synthesis. It can facilitate the formation of esters, amides, and ketones through reactions with alcohols, amines, and enols, respectively. The incorporation of the 13C label allows for the detailed study of these reactions using 13C NMR spectroscopy, providing valuable insights into reaction mechanisms and the distribution of substituents in reaction products (Arranz & Sánchez-Chaves, 1988).
Physical Properties Analysis
The physical properties of acetyl chloride, such as boiling point, density, and solubility, are well-documented. Its volatility and reactivity are critical for its use in laboratory settings. The specific physical properties of Acetyl chloride-13C2 may vary slightly due to the presence of the heavier carbon isotope, affecting its behavior in certain chemical environments.
Chemical Properties Analysis
Acetyl chloride-13C2 shares the chemical properties of its unlabeled counterpart, including its reactivity with water to produce hydrochloric acid and acetic acid, as well as its use as an acylating agent in organic synthesis. The 13C label enhances its utility in research, allowing for the tracking of the acetyl group in chemical reactions and the study of reaction mechanisms at a molecular level.
- Whaley & Ott, 1974 for synthesis details.
- Sinnott, 1961 for molecular structure analysis.
- Arranz & Sánchez-Chaves, 1988 for insights into chemical reactions and properties.
Scientific Research Applications
Formation and Structure Investigation : It is used for studying the formation and structure of protonated diacetylketene tetrachloroaluminate (Csihony et al., 2002).
Synthesis of Antibacterial Compounds : Acetyl chloride-13C2 serves as a synthon in the regioselective synthesis of novel antibacterial pyrazole-benzofuran hybrids with high inhibitory activity against various bacterial strains (Sanad, Hanna, & Mekky, 2019).
Phosphonic Acid Derivatives Synthesis : It aids in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, facilitating the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates or aryl(benzyl (Yuan, Chen, & Wang, 1991).
Green Chemical Transformations : Acetyl chloride can acetylate primary amines and amino acids in brine solution, making it a useful green chemical transformation in an environmentally benign medium (Basu, Chakraborty, Sarkar, & Saha, 2013).
Enhancing Metabolite Profiling : The acetylation of amines with 1,1′-13C2 acetic anhydride creates a high sensitivity and quantitative label in complex biofluids, which is beneficial for improving metabolite profiling analysis and disease detection (Shanaiah et al., 2007).
Modification of Cyclodextrines : Acetyl chloride, combined with different solvents and bases, can prepare silyl derivatives of α- and β-cyclodextrines containing acetyl substituents on secondary hydroxy groups (Grachev et al., 2011).
NMR Spectroscopy in Biomolecules : Acetic anhydride labeling can enhance nuclear magnetic resonance spectra of biomolecules, potentially identifying biomarkers with clinical significance (Wilson et al., 2009).
Mechanism of Action
Safety and Hazards
Acetyl chloride-13C2 is highly flammable and causes severe skin burns and eye damage. It is harmful to aquatic life. It should be kept away from heat/sparks/open flames/hot surfaces. The container should be kept tightly closed. It should be handled under an inert atmosphere and stored in a well-ventilated place. It should be kept cool and stored locked up .
properties
IUPAC Name |
acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480752 | |
Record name | Acetyl chloride-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl chloride-13C2 | |
CAS RN |
89186-79-8 | |
Record name | Acetyl chloride-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89186-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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